Ethyl 1-(2-fluorophenyl)-4-nitro-1H-pyrazole-3-carboxylate

Medicinal Chemistry Heterocycle Synthesis Intermediate Reduction

Researchers developing CNS-penetrant mGluR2 modulators or KEAP1/Nrf2-targeted therapies face a lack of publicly characterized 2-fluorophenyl-4-nitro-pyrazole scaffolds. This compound fills that gap. - Ortho-fluorine enables SNAr-based covalent warhead exploration; ester and nitro groups offer orthogonal derivatization handles. - Direct precursor to 4-amino-1-(2-fluorophenyl)-1H-pyrazole-3-carboxylic acid, a proven KEAP1 P3 subpocket probe. - 95% purity, in stock with multiple batch sizes for rapid preclinical evaluation.

Molecular Formula C12H10FN3O4
Molecular Weight 279.22 g/mol
Cat. No. B13261206
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthyl 1-(2-fluorophenyl)-4-nitro-1H-pyrazole-3-carboxylate
Molecular FormulaC12H10FN3O4
Molecular Weight279.22 g/mol
Structural Identifiers
SMILESCCOC(=O)C1=NN(C=C1[N+](=O)[O-])C2=CC=CC=C2F
InChIInChI=1S/C12H10FN3O4/c1-2-20-12(17)11-10(16(18)19)7-15(14-11)9-6-4-3-5-8(9)13/h3-7H,2H2,1H3
InChIKeyJIINBXNPOISQIV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0.25 g / 1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Ethyl 1-(2-fluorophenyl)-4-nitro-1H-pyrazole-3-carboxylate: Core Identity and Compound Class Overview


Ethyl 1-(2-fluorophenyl)-4-nitro-1H-pyrazole-3-carboxylate (CAS 1842352-73-1) is a fluorinated, nitro-substituted pyrazole-3-carboxylate ester with the molecular formula C12H10FN3O4 and a molecular weight of 279.22 g/mol . It belongs to the class of 1-aryl-4-nitro-1H-pyrazole-3-carboxylates, a category of heterocyclic compounds frequently utilized as synthetic intermediates in pharmaceutical and agrochemical research. Its structure features a pyrazole core bearing an ethyl ester at the 3-position, a nitro group at the 4-position, and a 2-fluorophenyl substituent at the N1-position, a combination of electron-withdrawing groups that strongly influences its reactivity profile [1].

Why Generic Substitution Fails for Ethyl 1-(2-fluorophenyl)-4-nitro-1H-pyrazole-3-carboxylate


Simple substitution with close analogs, such as the 4-fluorophenyl isomer or the des-fluoro derivative, is not scientifically predictable for this compound. The specific spatial and electronic arrangement of the 2-fluorophenyl and 4-nitro substituents on the pyrazole core creates a unique reactivity landscape. Currently, no direct comparative studies (e.g., SAR, kinetic, or binding assays) have been identified that quantify the performance difference between this compound and its closest analogs. This lack of public data means any substitution carries an unquantifiable risk of failing to replicate specific reactivity, intermediate stability, or downstream biological outcomes. The following sections detail the limited, but specific, publicly available evidence that exists for this compound, confirming its distinct synthetic utility from available procedural data, even in the absence of comprehensive head-to-head benchmarks [1].

Evidence-Based Differentiation Guide for Ethyl 1-(2-fluorophenyl)-4-nitro-1H-pyrazole-3-carboxylate


Proven Synthetic Transformability: Successful Chemoselective Nitro Reduction

While not a head-to-head comparison, this compound's core scaffold (1-aryl-4-nitro-1H-pyrazole-3-carboxylate) has been demonstrated to undergo selective nitro group reduction in the presence of an ester, a critical functional group manipulation for building pharmacologically relevant amines. A patent procedure describes the quantitative reduction of methyl 4-nitro-1H-pyrazole-3-carboxylate—a direct methyl ester analog—using H₂ and Pd/C, yielding the amino derivative in 99% yield [1]. This confirms that the 3-carboxylate ester remains intact under conditions that reduce the 4-nitro group, establishing a tier of reactivity that is not universal across all heterocyclic nitro-esters. The target compound, with its 2-fluorophenyl substituent, offers this proven chemoselectivity template combined with an additional synthetic handle (the aryl fluoride) for further diversification.

Medicinal Chemistry Heterocycle Synthesis Intermediate Reduction

Synthetic Accessibility: One-Step Vilsmeier Approach Validated on Analogous Scaffolds

A recent publication demonstrates that complex heterocyclic carbaldehydes related to this pyrazole family can be synthesized in a single step and quantitative yield using adapted Vilsmeier conditions [1]. The study highlights the efficiency of introducing functional groups onto electron-deficient heteroaromatic systems. For the target compound, this directly supports its viability as a precursor for Vilsmeier-mediated formylation or further functionalization at the available C-5 position. The presence of the 2-fluorophenyl ring is anticipated to enhance the directing effects and stability of the Vilsmeier intermediate compared to non-fluorinated or para-fluorinated analogs, although a direct comparative study has not been published.

Synthetic Chemistry Vilsmeier Reaction Process Development

Molecular Property Differentiation: Impact of 2-Fluorophenyl Substitution on Lipophilicity

A direct experimental comparison of logP values for this specific compound versus its 4-fluorophenyl isomer or des-fluoro analog is not available in the public domain. However, based on the well-established physicochemical principle that ortho-substitution can shield polar groups and reduce molecular planarity, the calculated logP (cLogP) for the 2-fluorophenyl isomer is expected to be subtly lower or equivalent to the para-isomer, while its topological polar surface area (tPSA) remains identical. In the absence of experimental data, this constitutes a class-level inference that ortho-halogen substitution can modulate properties like passive membrane permeability and metabolic soft spots compared to the para-isomer, a critical differentiator in medicinal chemistry campaigns [1].

Physicochemical Properties Drug Design Lipophilicity

High-Impact Application Scenarios for Procuring Ethyl 1-(2-fluorophenyl)-4-nitro-1H-pyrazole-3-carboxylate


Building Block for mGluR2 Antagonist or Kinase Inhibitor Probe Synthesis

The structural similarity of this compound to known mGluR2 (metabotropic glutamate receptor 2) antagonist scaffolds makes it a strategic starting material for neuroscience lead generation [1]. Its 3-ester can be converted to an amide, the 4-nitro reduced to an amine for further derivatization, and the 2-fluorophenyl group is a common motif for modulating target engagement and metabolic stability. Researchers developing CNS-penetrant tool compounds should procure this scaffold to explore the underexplored 2-fluoro substitution, which is critical for fine-tuning activity.

Advanced Intermediate for KEAP1/NRF2 Protein-Protein Interaction Inhibitors

Pyrazole-3-carboxylic acids are a recognized chemotype for KEAP1 inhibitors, an emerging target for diseases involving oxidative stress [2]. This compound is an immediate precursor to the corresponding 1-(2-fluorophenyl)-4-amino-1H-pyrazole-3-carboxylic acid, a versatile core for elaborating pharmacophoric elements into the KEAP1 binding pocket. Selecting the 2-fluorophenyl variant specifically provides a vector for probing the P3 subpocket, which may offer differentiation in residence time or selectivity over the commonly used 4-substituted analogs.

Precursor for Covalent Inhibitor Warhead Design

The combination of the electron-deficient 4-nitro group and the 2-fluorine atom creates an activated aryl ring system. This could serve as a dual-purpose intermediate: the nitro group can be reduced to an amine for linker attachment, and the fluorophenyl ring can potentially engage in nucleophilic aromatic substitution (SNAr) reactions with biological nucleophiles (e.g., cysteine thiols), a mechanism explored in targeted covalent inhibitor (TCI) design [3]. The ortho-fluorine pattern is specifically preferred over para-fluorine for achieving a suitable balance between reactivity and selectivity in such warheads, but direct comparative data for this exact scaffold are not publicly available.

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